molecular formula C16H22N2O3 B5319600 N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)urea

N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)urea

Cat. No. B5319600
M. Wt: 290.36 g/mol
InChI Key: FRNYBJLBQAMHKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)urea, also known as DPPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPPU belongs to the class of urea-based compounds, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)urea is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever, so inhibiting their production could lead to the observed anti-inflammatory, analgesic, and antipyretic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in animal models. It has been shown to reduce the production of prostaglandins, which are known to play a role in inflammation, pain, and fever. This compound has also been shown to reduce the expression of pro-inflammatory cytokines, which are involved in the immune response. Additionally, this compound has been shown to reduce the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in inflammation and immune responses.

Advantages and Limitations for Lab Experiments

N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)urea has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. This compound has also been shown to exhibit a range of biological activities, making it suitable for use in a variety of experiments. However, there are also limitations to the use of this compound in lab experiments. It has been shown to exhibit some toxicity in animal models, and its mechanism of action is not fully understood, which could limit its use in certain experiments.

Future Directions

For the study of N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)urea include the development of more selective COX-2 inhibitors, exploration of its potential anti-cancer properties, and further elucidation of its mechanism of action.

Synthesis Methods

The synthesis of N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)urea involves the reaction of 1,1-diethyl-2-propyn-1-ol with 2,4-dimethoxyphenyl isocyanate in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain this compound as a white crystalline solid. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)urea has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. This compound has also been investigated for its potential use as a selective COX-2 inhibitor, which could have implications for the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(3-ethylpent-1-yn-3-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-6-16(7-2,8-3)18-15(19)17-13-10-9-12(20-4)11-14(13)21-5/h1,9-11H,7-8H2,2-5H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNYBJLBQAMHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#C)NC(=O)NC1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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